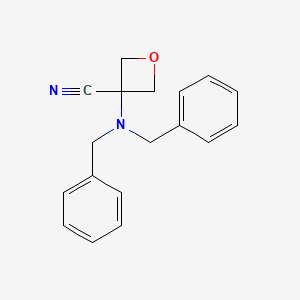

3-(Dibenzylamino)oxetane-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dibenzylamino)oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAWKDAFHOUZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725584 | |

| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021393-00-9 | |

| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-3-(Dibenzylamino)oxetane-3-carbonitrile-from-Oxetan-3-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(dibenzylamino)oxetane-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available oxetan-3-one. The core of this synthesis is a modified Strecker reaction, a robust and versatile method for the formation of α-aminonitriles. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The inherent strain of the oxetane ring and its tolerance to various reaction conditions will be a central theme, offering insights into the broader applicability of this chemistry.

Introduction: The Significance of the Oxetane Motif

Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in modern drug discovery.[1] Their unique physicochemical properties, including increased polarity and metabolic stability, make them attractive replacements for more common functional groups like gem-dimethyl or carbonyl groups.[2] The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, contributes to its distinct reactivity and conformational preferences.[1] Specifically, 3-substituted oxetanes, and in particular 3,3-disubstituted derivatives, are of significant interest as they introduce a desirable three-dimensional character into flat molecules, often leading to improved pharmacological profiles.[3][4] The target molecule, this compound, serves as a versatile precursor to a variety of oxetane-containing amino acids and other complex molecules.[4]

Synthetic Strategy: The Strecker Reaction on an Oxetane Core

The synthesis of this compound from oxetan-3-one is efficiently achieved through a one-pot, three-component Strecker synthesis.[4][5] This classic reaction involves the condensation of a ketone (oxetan-3-one) with an amine (dibenzylamino) and a cyanide source (trimethylsilyl cyanide) to form an α-aminonitrile.[6][7]

Mechanistic Insights

The reaction proceeds through a well-established mechanism:

-

Iminium Ion Formation: Oxetan-3-one reacts with dibenzylamine to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of a reactive iminium ion.[5][6]

-

Nucleophilic Attack by Cyanide: The cyanide anion, generated from trimethylsilyl cyanide, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[5][8] This step forms the crucial carbon-carbon bond and establishes the α-aminonitrile functionality.

A critical consideration in this synthesis is the stability of the oxetane ring under the reaction conditions. While oxetanes are susceptible to ring-opening reactions, particularly under strongly acidic or basic conditions, the Strecker synthesis can be performed under conditions that preserve the integrity of the four-membered ring.[4][9] The use of trimethylsilyl cyanide as the cyanide source is advantageous as it avoids the generation of strongly basic cyanide salts.[10]

Visualizing the Synthesis

Reaction Workflow

The overall synthetic process can be visualized as a streamlined workflow, from starting materials to the final product.

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

A detailed representation of the reaction mechanism highlights the key intermediates and transformations.

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol is a robust and scalable procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Oxetan-3-one | 72.06 | 1.0 g | 13.88 mmol | 1.0 |

| Dibenzylamine | 197.28 | 2.74 g | 13.88 mmol | 1.0 |

| Trimethylsilyl cyanide (TMSCN) | 99.22 | 1.66 g (2.1 mL) | 16.66 mmol | 1.2 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |

| Saturated Aqueous NaHCO₃ | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |

| Silica Gel for Chromatography | - | As needed | - | - |

| Eluent (e.g., Hexanes/Ethyl Acetate) | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 g, 13.88 mmol) and anhydrous dichloromethane (50 mL).

-

Addition of Reagents: To the stirred solution, add dibenzylamine (2.74 g, 13.88 mmol). Cool the mixture to 0 °C using an ice bath.

-

Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (1.66 g, 2.1 mL, 16.66 mmol) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.

Characterization Data:

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the oxetane ring protons, the benzylic protons, and the aromatic protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the quaternary carbon of the oxetane ring, the nitrile carbon, the carbons of the oxetane ring, the benzylic carbons, and the aromatic carbons.

-

Mass Spectrometry (ESI+): Calculated for C₁₈H₁₈N₂O [M+H]⁺, found.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of trimethylsilyl cyanide with atmospheric moisture, which would lead to the formation of hydrogen cyanide and reduce the yield.[10]

-

Anhydrous Solvent: Anhydrous dichloromethane is used to ensure that water does not compete with the amine in the initial reaction with the ketone and to prevent hydrolysis of the trimethylsilyl cyanide.

-

Stoichiometry: A slight excess of trimethylsilyl cyanide is used to ensure complete conversion of the iminium ion intermediate.

-

Aqueous Work-up with Bicarbonate: The use of a mild base like sodium bicarbonate during the work-up is essential to neutralize any residual acid and to quench the reaction without promoting the ring-opening of the sensitive oxetane product.[4] Strongly acidic or basic conditions should be avoided.[9]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process controls and final product characterization.

-

Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

-

Spectroscopic Analysis: Comprehensive spectroscopic characterization (NMR, MS) of the final product confirms its structure and purity, ensuring the integrity of the synthesized material.

-

Yield and Purity Assessment: The isolated yield and purity, as determined by chromatographic and spectroscopic methods, serve as the ultimate validation of the synthetic protocol's success.

Conclusion

The synthesis of this compound from oxetan-3-one via a modified Strecker reaction is a highly efficient and reliable method for accessing this valuable building block. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain the desired product in high yield and purity. The stability of the oxetane ring under these conditions underscores the versatility of this heterocyclic system in organic synthesis and its potential for the development of novel therapeutics.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker_amino_acid_synthesis [chemeurope.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

3-(Dibenzylamino)oxetane-3-carbonitrile chemical properties and structure

Technical Guide: 3-(Dibenzylamino)oxetane-3-carbonitrile

An Examination of a Privileged Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block situated at the intersection of strained-ring chemistry and advanced medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and a validated synthetic pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds to overcome challenges in physicochemical properties and to explore new chemical space. The insights herein are grounded in established chemical principles and the growing body of literature highlighting the utility of the oxetane motif.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

For decades, medicinal chemists have sought scaffolds that can confer improved drug-like properties. The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a powerful tool in this endeavor.[1][2] Unlike its more strained cousin, the epoxide, or its more flexible counterpart, tetrahydrofuran, the oxetane ring offers a unique combination of stability, polarity, and three-dimensionality.

The incorporation of an oxetane moiety into a drug candidate can provide several distinct advantages:

-

Improved Solubility: The polar ether linkage enhances aqueous solubility, a common hurdle in drug development.[1]

-

Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[3][4]

-

Reduced Lipophilicity: The inherent polarity can help modulate (lower) the overall lipophilicity (LogP/LogD) of a molecule.

-

Vectorial Exit: The defined three-dimensional geometry can influence binding conformations and provide vectors for exiting a protein's binding pocket into unexplored space.[1]

-

Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can subtly reduce the pKa of adjacent amines, which can be beneficial for optimizing pharmacokinetic profiles.[4]

This compound is a prime example of a 3,3-disubstituted oxetane, a class of building blocks that allows for the introduction of two distinct functional groups onto this valuable scaffold.[5][6]

Molecular Structure and Physicochemical Properties

The subject of this guide, this compound, is a synthetically accessible building block with defined properties. Its identity is confirmed by its Chemical Abstracts Service (CAS) number and other standard identifiers.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1021393-00-9 | [7][8][9] |

| Molecular Formula | C₁₈H₁₈N₂O | [7][9][10] |

| Molecular Weight | 278.35 g/mol | [7][9] |

| Canonical SMILES | N#CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | [7][10] |

| Purity (Typical) | ≥95% | [7] |

| Recommended Storage | Sealed in dry, 2-8°C | [9][10] |

Structural Analysis

The molecule's structure is characterized by three key functional domains: the central oxetane ring, a tertiary dibenzylamino group, and a nitrile moiety.

Caption: 2D structure of this compound.

-

Oxetane Core: The four-membered ring is strained (~106 kJ/mol), but significantly more stable towards many reaction conditions than commonly perceived.[3][5] This stability allows it to be carried through multi-step syntheses.

-

α-Aminonitrile Moiety: The geminal arrangement of the amino and nitrile groups at the C3 position is known as an α-aminonitrile. This is a versatile functional group that can be seen as a masked carbonyl or a precursor to α-amino acids.

-

Dibenzylamino Group: The two benzyl groups provide significant steric bulk around the nitrogen atom. They also serve as common protecting groups for the amine functionality, removable via catalytic hydrogenation to reveal a secondary amine for further derivatization.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3,3-disubstituted oxetanes often begins with the commercially available oxetan-3-one. A reliable method for producing α-aminonitriles is the Strecker synthesis, which can be adapted for this specific target.[5]

Synthetic Workflow: Modified Strecker Synthesis

The reaction proceeds via a three-component condensation of oxetan-3-one, dibenzylamine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN) for improved safety and solubility in organic solvents.

Caption: Workflow for the Strecker synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for Strecker reactions involving oxetan-3-one.[5]

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM) as the solvent.

-

Reagent Addition:

-

Add oxetan-3-one (1.0 eq).

-

Add dibenzylamine (1.05 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Causality: This initial mixing allows for the formation of a hemiaminal intermediate, which is in equilibrium with the starting materials.

-

-

Cyanide Addition: Cool the reaction mixture to 0°C using an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise via syringe.

-

Causality: TMSCN serves as a less hazardous source of nucleophilic cyanide than alkali metal cyanides. The Lewis acidic silicon atom activates the carbonyl (or iminium) oxygen, facilitating the reaction. Cooling is essential to control the exothermic reaction.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: The reaction proceeds via the formation of an oxetanyl-iminium ion, which is then trapped by the nucleophilic attack of the cyanide anion. This step is irreversible and drives the reaction to completion.

-

-

Workup:

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The basic quench neutralizes any acid present and hydrolyzes any remaining TMSCN.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Predicted Spectroscopic Characterization

While specific experimental data requires direct acquisition, the structure allows for the confident prediction of key spectroscopic signatures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 10H): Aromatic protons from the two benzyl groups.

-

δ 4.60-4.80 (m, 4H): Methylene protons of the oxetane ring (O-CH₂-C). The protons on each carbon will likely be diastereotopic, appearing as complex multiplets or distinct doublets.

-

δ 3.80 (s, 4H): Methylene protons of the benzyl groups (N-CH₂-Ph).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 137-138 (quat.): Aromatic quaternary carbons attached to the methylene groups.

-

δ 127-130 (CH): Aromatic carbons.

-

δ 118-120 (quat.): Nitrile carbon (C≡N).

-

δ 75-77 (CH₂): Oxetane carbons (O-CH₂).

-

δ 55-60 (quat.): Quaternary C3 carbon of the oxetane ring.

-

δ 53-55 (CH₂): Benzyl methylene carbons (N-CH₂).

-

-

FT-IR (ATR):

-

~2240 cm⁻¹ (sharp, medium): C≡N stretch, a highly characteristic peak for the nitrile group.

-

~1100 cm⁻¹ (strong): C-O-C asymmetric stretch of the ether within the oxetane ring.

-

~3030, 2900 cm⁻¹: Aromatic and aliphatic C-H stretches, respectively.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 279.15

-

Potential Applications and Future Directions

This compound is not an end-product but a versatile intermediate for further chemical exploration. Its value lies in the orthogonal reactivity of its functional groups.

-

Scaffold Elaboration: The dibenzyl groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a secondary amine. This nucleophilic site can then be functionalized through acylation, alkylation, or reductive amination to build a library of diverse compounds.

-

Nitrile Group Transformation: The nitrile is a highly versatile functional group.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid[11] or amide, introducing a key hydrogen bond donor/acceptor.

-

Reduction: It can be reduced (e.g., with LiAlH₄ or H₂/Raney Ni) to a primary aminomethyl group, providing another point for diversification.

-

-

Bioisosteric Replacement: The entire molecule can serve as a building block to replace a less desirable fragment in a lead compound. For example, it could replace a sterically bulky and lipophilic diphenylmethyl group while introducing the favorable properties of the oxetane core.

Given the proven benefits of the oxetane scaffold, this building block represents a valuable starting point for programs targeting kinases, epigenetic enzymes, and G-protein coupled receptors, where fine-tuning of solubility and metabolic stability is paramount to success.[3]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthcareview.media [healthcareview.media]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. 1021393-00-9 | this compound - AiFChem [aifchem.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 1021393-00-9|this compound|BLD Pharm [bldpharm.com]

- 10. Hof Bürkle - Mitten im Schwarzwald: Ferienhof, Ferienwohnungen, Reiterstüble, Pensionspferde, Vesperstube, Landwirtschaft, dsp-Agrosoft [hof-buerkle.de]

- 11. 3-(Dibenzylamino)oxetane-3-carboxylic acid | C18H19NO3 | CID 66616918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Dibenzylamino)oxetane-3-carbonitrile (CAS Number 1021393-00-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dibenzylamino)oxetane-3-carbonitrile, a key building block in medicinal chemistry. The oxetane motif is of growing importance in drug discovery, valued for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. This document details the synthesis, characterization, and potential applications of this compound, with a focus on its utility as a versatile scaffold for the generation of novel chemical entities. A detailed, field-proven protocol for its synthesis via the Strecker reaction is provided, alongside a discussion of its chemical properties and safety considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery.[1] Its incorporation into small molecules can significantly enhance their pharmacological profiles. Unlike more traditional hydrocarbon scaffolds, the oxetane unit introduces a degree of three-dimensionality and polarity, which can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][3] These properties are highly desirable in drug candidates, as they can lead to improved oral bioavailability and a more favorable safety profile.

This compound (CAS No. 1021393-00-9) is a bifunctional molecule that serves as an excellent starting point for the synthesis of a diverse range of oxetane-containing compounds. The presence of the nitrile group allows for its conversion into a variety of other functional groups, including carboxylic acids, amides, and amines, while the dibenzylamino group can be readily deprotected to reveal a secondary amine, providing a handle for further derivatization.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Strecker synthesis . This robust and well-established reaction involves the one-pot condensation of a ketone (oxetan-3-one), a secondary amine (dibenzylamine), and a cyanide source, typically trimethylsilyl cyanide (TMSCN).[4]

The reaction mechanism proceeds through the initial formation of an iminium ion from the reaction of oxetan-3-one and dibenzylamine. This is followed by the nucleophilic addition of the cyanide anion to the iminium carbon, yielding the α-aminonitrile product.

Caption: Generalized Strecker reaction for the synthesis of this compound.

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Oxetan-3-one

-

Dibenzylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add dibenzylamine (1.05 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O[5] |

| Molecular Weight | 278.35 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Storage | Sealed in dry, 2-8°C[5] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 4.80-4.60 (m, 4H, oxetane-CH₂), 3.80 (s, 4H, N-CH₂-Ph).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.0, 129.0, 128.5, 127.5, 120.0 (CN), 75.0 (oxetane-CH₂), 55.0 (C-CN), 53.0 (N-CH₂).

-

Mass Spectrometry (ESI+): m/z 279.1 [M+H]⁺.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of novel drug candidates. The strategic placement of the oxetane ring can be leveraged to overcome common challenges in drug development, such as poor solubility and rapid metabolism.

As a Scaffold for Library Synthesis

The dual functionality of this molecule allows for rapid diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical elaboration. The dibenzylamino group can be deprotected via hydrogenolysis to yield a secondary amine, which can then be functionalized.

Caption: Potential derivatization pathways for this compound.

Improving Physicochemical Properties

The incorporation of the 3-amino-3-carboxamide oxetane moiety, derived from this compound, into a lead compound can:

-

Increase Aqueous Solubility: The polar nature of the oxetane ring can disrupt crystal packing and improve interactions with water.

-

Enhance Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.

-

Modulate Lipophilicity: The introduction of the oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for cell permeability and overall pharmacokinetic properties.

Safety and Handling

Hazard Identification:

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (nitrile or neoprene)

-

Laboratory coat

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Strecker reaction is straightforward and scalable. The unique properties of the oxetane motif make this compound an attractive starting point for the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This guide provides the necessary technical information to enable researchers to effectively utilize this compound in their drug discovery programs.

References

- 1. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. US3061628A - Process and preparation of amino nitriles and acetic acids - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]

Spectral Data of 3-(Dibenzylamino)oxetane-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data for the novel compound 3-(Dibenzylamino)oxetane-3-carbonitrile. As a specialized chemical intermediate, understanding its structural features through spectroscopic analysis is critical for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic characteristics.

Note on Data Availability: As of the publication of this guide, experimental spectral data for this compound (CAS No. 1021393-00-9) is not publicly available. The information presented herein is based on predictive analysis derived from the known spectral behavior of its constituent functional groups and structurally analogous compounds.

Molecular Structure and Overview

This compound is a unique molecule that incorporates a strained four-membered oxetane ring, a dibenzylamino group, and a nitrile functionality. This combination of features suggests its potential as a versatile building block in organic synthesis. The molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.35 g/mol .

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard solvent like CDCl₃ are summarized below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be characterized by signals from the aromatic protons of the benzyl groups and the aliphatic protons of the oxetane and benzylic methylenes.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Causality Behind Assignment |

| ~7.20-7.40 | Multiplet | 10H | Ar-H | The aromatic protons of the two benzyl groups are expected to appear in this region as a complex multiplet. |

| ~4.70-4.85 | Singlet/AB quartet | 4H | Oxetane CH₂ | The methylene protons on the oxetane ring (C2 and C4) are deshielded by the adjacent oxygen atom, leading to a downfield shift.[1] |

| ~3.70-3.85 | Singlet | 4H | N-CH₂ -Ph | The benzylic methylene protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a characteristic chemical shift in this range. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Proposed Assignment | Causality Behind Assignment |

| ~135-140 | Ar-C (quaternary) | The quaternary aromatic carbons to which the benzyl methylene groups are attached. |

| ~127-130 | Ar-C H | The protonated aromatic carbons of the benzyl groups. |

| ~118-122 | C ≡N | The nitrile carbon typically appears in this region of the spectrum.[2][3] |

| ~75-80 | Oxetane C H₂ | The oxetane methylene carbons (C2 and C4) are significantly deshielded by the electronegative oxygen atom.[4] |

| ~60-65 | C -CN (quaternary) | The quaternary carbon of the oxetane ring (C3) is attached to the nitrogen of the dibenzylamino group and the nitrile group. |

| ~55-60 | N-C H₂-Ph | The benzylic methylene carbons are influenced by the adjacent nitrogen and phenyl ring. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, C-O, and aromatic C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Proposed Assignment | Rationale for Assignment |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on a benzene ring. |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the oxetane and benzylic methylene groups. |

| ~2240-2260 | Medium, Sharp | C≡N stretch | The nitrile group exhibits a characteristic, sharp absorption band in this region.[5][6] |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene rings. |

| ~980-1050 | Strong | C-O-C stretch | The asymmetric stretching of the C-O-C bond in the strained oxetane ring is expected to be a prominent feature. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 278 | [M]⁺ | Molecular ion |

| 187 | [M - C₇H₇]⁺ | Loss of a benzyl radical (C₆H₅CH₂•) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Rationale for Fragmentation: The most probable fragmentation pathways for this compound under mass spectrometric analysis would involve the cleavage of the benzylic C-N bonds. The formation of the benzyl cation (or its rearranged tropylium ion) at m/z 91 is a very common and stable fragment for benzyl-containing compounds and is expected to be the base peak.[7][8][9] Loss of a benzyl radical would also be a significant fragmentation pathway. Fragmentation of the oxetane ring is also possible but may be less favored compared to the cleavage of the benzylic groups.

Experimental Protocols (Theoretical)

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum for all carbons, including quaternary ones.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.[10]

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-500.

-

Set the ion source temperature to approximately 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted primary fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectral features of this compound. The predicted NMR, IR, and MS data offer a foundational understanding of its molecular structure and will be invaluable for its identification and characterization in future research endeavors. As experimental data becomes available, this guide can serve as a reference for comparison and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibenzylamine(103-49-1) MS spectrum [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

The Strategic Deployment of 3-(Dibenzylamino)oxetane-3-carbonitrile: An In-depth Technical Guide for Medicinal Chemistry

Foreword: Embracing Structural Innovation in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to underexplored chemical space to address challenging biological targets and overcome the limitations of existing drug scaffolds. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as increased polarity, improved metabolic stability, and enhanced three-dimensionality. This guide provides an in-depth technical exploration of a particularly valuable, yet specialized, building block: 3-(dibenzylamino)oxetane-3-carbonitrile . We will delve into its synthesis, key transformations, and strategic applications, offering field-proven insights to empower researchers in their drug development endeavors.

The Genesis of a Versatile Building Block: Synthesis of this compound

The journey to harnessing the potential of this building block begins with its efficient synthesis. The most common and scalable route to this compound is through a Strecker synthesis, a classic and reliable method for the formation of α-aminonitriles.[1]

Synthetic Pathway Overview

The synthesis commences with the commercially available oxetan-3-one. This strained ketone serves as the electrophilic scaffold for the subsequent nucleophilic additions. The overall transformation can be visualized as a one-pot, three-component reaction.

References

An In-Depth Technical Guide to the Strecker Synthesis of 3-Amino-3-cyanooxetanes

Abstract

The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Among functionalized oxetanes, 3-amino-3-cyanooxetanes represent versatile building blocks, serving as precursors to novel α,α-disubstituted amino acids and other unique molecular architectures for drug discovery. This technical guide provides a comprehensive overview of the Strecker synthesis as applied to the preparation of 3-amino-3-cyanooxetanes from oxetan-3-one. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, discuss the inherent challenges associated with this strained-ring system, and explore the downstream applications of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of 3-Amino-3-cyanooxetanes in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy for navigating and optimizing chemical space.[1][3] Oxetanes, in particular, have been recognized as valuable isosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Their unique conformational properties and ability to act as hydrogen bond acceptors contribute to improved pharmacological profiles.[1]

The 3-amino-3-cyanooxetane scaffold is of particular interest as it provides a gateway to a variety of derivatives. The amino group offers a handle for further functionalization, while the nitrile can be hydrolyzed to a carboxylic acid, yielding a novel oxetane-containing amino acid.[4][5] These non-natural amino acids are of significant value in the design of peptidomimetics and other complex molecules with tailored biological activities.[2]

The Strecker synthesis, a classic multicomponent reaction, provides a direct and efficient route to α-aminonitriles from ketones or aldehydes.[6][7] Its application to the strained, cyclic ketone, oxetan-3-one, presents both opportunities and challenges, which this guide will explore in detail.

The Strecker Synthesis: A Mechanistic Perspective on Oxetan-3-one

The Strecker synthesis is a one-pot, three-component reaction that combines a carbonyl compound, an amine (or ammonia), and a cyanide source to form an α-aminonitrile.[4][6] When applied to oxetan-3-one, the reaction proceeds through two key stages: imine formation and nucleophilic cyanide addition.

Stage 1: Formation of the 3-Iminooxetane Intermediate

The reaction is initiated by the condensation of an amine source, such as ammonia, with oxetan-3-one to form a 3-iminooxetane intermediate.[8] This step is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.[8] Subsequent dehydration yields the iminium ion, which is in equilibrium with the imine.

Given the strained nature of the oxetane ring, careful control of reaction conditions is crucial to prevent ring-opening side reactions, which can be promoted by strong acids.[5] The use of an ammonium salt, such as ammonium chloride, can serve as a mild acid catalyst and an in-situ source of ammonia.[8][9]

Stage 2: Nucleophilic Addition of Cyanide

The second stage involves the nucleophilic attack of a cyanide anion on the electrophilic carbon of the iminium ion.[4][8] Common and safer alternatives to highly toxic hydrogen cyanide (HCN) gas include sodium cyanide (NaCN) or potassium cyanide (KCN).[4] Trimethylsilyl cyanide (TMSCN) is another effective cyanide source that has been successfully employed in the Strecker synthesis of substituted 3-amino-3-cyanooxetanes.[5] The addition of the cyanide nucleophile to the imine generates the final 3-amino-3-cyanooxetane product.

Caption: Generalized mechanism of the Strecker synthesis of 3-amino-3-cyanooxetane.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 3-amino-3-cyanooxetane. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Safety Precaution: This reaction involves the use of cyanide salts, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (PPE) must be worn. Any cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Reagents and Materials

| Reagent/Material | Purity | Supplier | Notes |

| Oxetan-3-one | ≥95% | Commercially Available | Can be synthesized via established methods.[1] |

| Ammonium Chloride (NH₄Cl) | ≥99.5% | Standard Reagent Grade | |

| Sodium Cyanide (NaCN) | ≥97% | Standard Reagent Grade | EXTREMELY TOXIC |

| Methanol (MeOH) | Anhydrous | Standard Reagent Grade | |

| Dichloromethane (DCM) | Reagent Grade | Standard Reagent Grade | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Reagent Grade | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the oxetan-3-one in anhydrous methanol (to a concentration of approximately 0.5 M). To this solution, add ammonium chloride (1.2 eq).

-

Cyanide Addition: In a separate, dry flask, carefully weigh sodium cyanide (1.2 eq). Under a continuous flow of inert gas, add the solid sodium cyanide to the reaction mixture in one portion. (Caution: Exothermic reaction may occur).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-3-cyanooxetane.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Yield and Characterization

While specific yields for the parent 3-amino-3-cyanooxetane are not widely reported, similar Strecker reactions on cyclic ketones generally proceed in moderate to good yields.[6]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm as two sets of triplets or doublets of doublets. The amine protons will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Key signals would include the quaternary carbon at the 3-position bonded to the amino and cyano groups, the nitrile carbon (around 120 ppm), and the two equivalent methylene carbons of the oxetane ring (around 70-80 ppm).

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2230-2250 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

Challenges and Considerations in the Synthesis

The application of the Strecker synthesis to oxetan-3-one is not without its challenges, primarily stemming from the inherent ring strain of the oxetane moiety.

-

Ring Stability: The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions.[5] Therefore, careful control of pH is critical throughout the reaction and work-up. The use of mild acidic conditions for imine formation is recommended.

-

Subsequent Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid typically requires harsh acidic or basic conditions, which can be detrimental to the oxetane ring.[4] Basic hydrolysis is often preferred as it has been shown to be more tolerant for the oxetane core.[5]

-

Steric Hindrance: While less of a concern for the unsubstituted oxetan-3-one, steric hindrance can play a significant role in the Strecker reaction of more substituted cyclic ketones, potentially leading to slower reaction rates.[10]

Caption: Experimental workflow for the synthesis of 3-amino-3-cyanooxetane and its conversion to the corresponding amino acid.

Applications in Drug Development

3-Amino-3-cyanooxetanes are valuable intermediates for the synthesis of novel molecular entities in drug discovery. The primary application lies in their conversion to 3-amino-oxetane-3-carboxylic acids. These non-natural amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[2]

Furthermore, the 3-aminooxetane moiety is a prevalent building block in medicinal chemistry.[3] Its incorporation can lead to improved pharmacokinetic properties, and it is frequently used in amide couplings and reductive aminations to access a wide range of drug candidates.[2][3] The ability to synthesize 3-amino-3-cyanooxetanes provides a strategic entry point to this important class of compounds.

Conclusion

The Strecker synthesis offers a direct and efficient pathway for the preparation of 3-amino-3-cyanooxetanes from readily available oxetan-3-one. While the inherent ring strain of the oxetane nucleus necessitates careful control over reaction conditions to avoid unwanted side reactions, the protocol outlined in this guide provides a robust framework for accessing these valuable building blocks. The resulting 3-amino-3-cyanooxetanes serve as versatile precursors to novel, non-natural amino acids and other functionalized oxetanes, thereby expanding the toolbox for medicinal chemists and drug development professionals. A thorough understanding of the mechanistic nuances and potential challenges is key to successfully implementing this powerful synthetic transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 3,3-Disubstituted Oxetanes: Physicochemical Properties and Strategic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has rapidly evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Specifically, the 3,3-disubstituted oxetane motif has proven to be a uniquely powerful tool for optimizing the physicochemical properties of drug candidates. This guide provides an in-depth analysis of these properties, including lipophilicity, aqueous solubility, metabolic stability, and conformational geometry. By serving as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups, 3,3-disubstituted oxetanes offer a strategic advantage in overcoming prevalent challenges in drug development, such as poor solubility and rapid metabolic clearance.[1][2][3] This document details the underlying chemical principles, presents quantitative data through matched-pair analysis, and provides actionable experimental and computational protocols for scientists seeking to harness the full potential of this versatile scaffold.

The Strategic Imperative: Why 3,3-Disubstituted Oxetanes?

The journey of a drug candidate from discovery to clinical success is fraught with physicochemical and pharmacokinetic hurdles. Properties such as solubility, metabolic stability, and target engagement geometry are critical determinants of a molecule's ultimate viability. The 3,3-disubstituted oxetane has emerged as a valuable functional group for multidimensional optimization, offering simultaneous improvements across several of these key parameters.[3][4]

Historically, the perceived instability of the strained four-membered ring limited its use.[1][3] However, extensive studies have demonstrated that the 3,3-disubstitution pattern confers significant chemical stability, mitigating concerns of ring-opening under physiological and various synthetic conditions.[1][3][5] This stability, coupled with its unique electronic and steric attributes, makes the motif an ideal bioisostere for problematic groups.

Key Bioisosteric Roles:

-

gem-Dimethyl Replacement: Swapping a gem-dimethyl group for a 3,3-disubstituted oxetane can dramatically enhance aqueous solubility and metabolic stability while occupying a similar steric volume.[2][4]

-

Carbonyl/Ketone Replacement: As a carbonyl surrogate, the oxetane maintains hydrogen bonding acceptor capabilities and similar lone-pair orientations but often improves metabolic stability against enzymatic reduction and increases the three-dimensionality of the molecule.[1][3]

The electronegative oxygen atom within the compact ring imparts a potent inductive electron-withdrawing effect, which can be harnessed to modulate the basicity (pKa) of adjacent amines, a common strategy for optimizing target engagement and off-target effects.[1]

Core Physicochemical Properties: A Quantitative Perspective

The introduction of a 3,3-disubstituted oxetane into a parent molecule triggers profound, context-dependent changes in its properties. Understanding these shifts is crucial for rational drug design.

Lipophilicity (LogP/LogD) and Aqueous Solubility

A central challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and absorption. Oxetanes provide a unique solution.

-

Impact on Solubility: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, significantly improving interactions with water. Replacing a non-polar gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[2][5][6] This effect is particularly pronounced in highly lipophilic parent compounds.[5]

-

Modulation of Lipophilicity: While an oxetane is more polar than a gem-dimethyl group, it is typically more lipophilic than a carbonyl group due to its methylene carbons.[5] This allows for fine-tuning of the LogP/LogD value. For instance, replacing a tert-butyl group with a 3-fluorooxetan-3-yl analogue can lead to a dramatic reduction in lipophilicity by as much as 3 log units.[5]

Table 1: Comparative Physicochemical Data of Matched Molecular Pairs

| Parent Moiety | Oxetane Replacement | ΔLogP (Parent → Oxetane) | ΔAqueous Solubility | Key Insight |

|---|---|---|---|---|

| gem-Dimethyl | 3,3-Dimethyloxetane | Decrease | 4x to >4000x Increase[5] | Significant boost in solubility with moderate lipophilicity reduction. |

| Carbonyl (Ketone) | Spiro-oxetane | Increase | Variable | Increases lipophilicity while improving metabolic stability.[5] |

| tert-Butyl | 3-Fluorooxetan-3-yl | ~ -3.0[5] | Substantial Increase | Fluorination provides an additional tool for drastic lipophilicity reduction.[7][8] |

Metabolic Stability

Rapid metabolism, particularly via cytochrome P450 (CYP) enzymes, is a primary cause of drug candidate failure. The 3,3-disubstituted oxetane scaffold offers intrinsic resistance to common metabolic pathways.

-

Blocking Oxidative Metabolism: When replacing a gem-dimethyl group, the oxetane removes metabolically labile C-H bonds that are susceptible to CYP-mediated hydroxylation. The quaternary carbon at the 3-position is sterically shielded, and the C-O bonds are highly stable.[9]

-

Resistance to Reduction: As a carbonyl bioisostere, the oxetane is not susceptible to the reductive metabolic pathways that can affect ketones.[3]

-

Redirecting Metabolism: In some cases, the introduction of an oxetane can even redirect metabolic clearance away from CYP enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can offer more predictable clearance profiles.[2]

Numerous studies have documented a significant increase in metabolic half-life (t½) in human liver microsome assays upon incorporation of an oxetane.[4]

Conformational Preference and 3D Shape

The rigid, puckered structure of the oxetane ring imparts a defined three-dimensional geometry, which is critical for precise interaction with protein binding pockets.

-

Vectorial Projection: Unlike the freely rotating bonds of a gem-dimethyl group, the substituents at the 3-position of an oxetane are held in a fixed spatial orientation. This allows for the precise projection of chemical vectors into a binding site to engage with specific residues.[1]

-

Conformational Constraint: Incorporating an oxetane into a flexible aliphatic chain can alter its conformational preference, favoring more compact synclinal arrangements over extended antiplanar ones.[2][5] This can pre-organize a molecule into its bioactive conformation, improving potency and selectivity.

Methodologies for Characterization

Validating the impact of oxetane incorporation requires robust experimental and computational workflows. As a self-validating system, each protocol must include appropriate controls to ensure data integrity.

Experimental Protocol: In Vitro Metabolic Stability Assessment

This protocol outlines a standard procedure for determining the metabolic half-life of a compound using human liver microsomes (HLMs).

Objective: To quantify the rate of metabolic degradation of an oxetane-containing compound compared to its non-oxetane parent.

Materials:

-

Test compounds (Parent and Oxetane analogue)

-

Human Liver Microsomes (pooled, e.g., from Corning)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound (e.g., Verapamil, known high clearance)

-

Negative control (incubation without NADPH)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system

Step-by-Step Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

-

Compound Incubation:

-

Add the test compound (final concentration 1 µM) to the HLM master mix in triplicate.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate.

-

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

-

Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately quench the reaction for each aliquot by adding it to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and stops the reaction.

-

Controls:

-

Negative Control: Run a parallel incubation for the final time point without the NADPH regenerating system to measure non-enzymatic degradation.

-

Positive Control: Run a parallel incubation with the positive control compound to validate the metabolic activity of the HLM batch.

-

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Computational Workflow: Predicting Physicochemical Properties

Computational modeling provides predictive insights into how 3,3-disubstitution will affect molecular properties before synthesis.

Objective: To computationally estimate LogP, aqueous solubility (LogS), and conformational energy of an oxetane analogue versus its parent.

Caption: Computational workflow for predicting the physicochemical impact of oxetane incorporation.

Conclusion and Future Outlook

The 3,3-disubstituted oxetane is no longer an exotic motif but a validated and essential component of the modern medicinal chemist's toolbox.[10][11] Its ability to concurrently improve aqueous solubility, enhance metabolic stability, and provide conformational constraint makes it a powerful strategy for overcoming common drug development obstacles.[6][9] The stability of the 3,3-disubstituted pattern has been thoroughly demonstrated, allowing for its incorporation at various stages of a synthetic campaign.[1][10]

Future advancements will likely focus on developing novel synthetic methodologies to access an even wider diversity of 3,3-disubstituted oxetane building blocks, including those with complex stereochemistry and unique functionalization.[6][12] As predictive computational models become more accurate, the rational design and application of these motifs will become increasingly precise, further accelerating the discovery of new, effective, and safer therapeutics.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3-Aminooxetane-3-carboxylic Acid via Hydrolysis of 3-(Dibenzylamino)oxetane-3-carbonitrile

Introduction: The Strategic Value of Oxetane-Containing Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is relentless. Among these, α,α-disubstituted amino acids have garnered significant attention as building blocks for creating peptides with constrained conformations and enhanced proteolytic stability.[1][2] The incorporation of a strained four-membered oxetane ring at the α-position introduces a unique set of physicochemical properties that are highly advantageous for drug development.[3]

The oxetane motif is a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] Its inclusion can lead to a profound increase in aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of a parent molecule.[4][6] Furthermore, the strong inductive effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups, a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, and improving cell permeability.[6][7]

This application note provides a comprehensive guide to the synthesis of 3-aminooxetane-3-carboxylic acid, a valuable and unconventional amino acid, starting from its nitrile precursor, 3-(dibenzylamino)oxetane-3-carbonitrile. We will delve into the mechanistic underpinnings of the key chemical transformations—nitrile hydrolysis and N-debenzylation—and provide a detailed, field-tested protocol for researchers in drug discovery and chemical development.

Synthetic Strategy: A Two-Stage Approach to the Target Amino Acid

The conversion of this compound to the final amino acid is most reliably achieved in a two-stage process. This strategy allows for controlled conditions and purification of the intermediate, maximizing the yield and purity of the final product.

-

Stage 1: Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxylic acid. This transformation is typically performed under strong acidic or basic conditions.

-

Stage 2: Deprotection: The N,N-dibenzyl protecting group is removed to unveil the primary amine. Catalytic hydrogenolysis is the preferred method for this step due to its clean conversion and mild conditions.

Caption: High-level two-stage synthetic workflow.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Nitrile Hydrolysis: Acid vs. Base Catalysis

The hydrolysis of a nitrile to a carboxylic acid is a robust but often slow reaction that requires harsh conditions like heating with a strong acid or base.[8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[9][10]

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[11] This allows for nucleophilic attack by a water molecule. A series of proton transfers leads to an amide tautomer, which, under the acidic conditions, is further protonated and hydrolyzed to the carboxylic acid and an ammonium ion.[9] This pathway is often preferred as it directly yields the free carboxylic acid.[10]

-

Base-Catalyzed Hydrolysis: This pathway starts with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Protonation by water forms an amide intermediate.[12] Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.

Caption: Simplified acid-catalyzed nitrile hydrolysis pathway.

N-Debenzylation by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for removing N-benzyl protecting groups.[13] The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The mechanism proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free amine and toluene as a byproduct. This method is highly effective and avoids the use of harsh reagents that could compromise the integrity of the oxetane ring.[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids are highly corrosive. Palladium on carbon can be pyrophoric when dry and exposed to air; handle with care.

Part A: Acid-Catalyzed Hydrolysis of this compound

Principle: This protocol utilizes concentrated hydrochloric acid under reflux conditions to drive the hydrolysis of the sterically hindered nitrile to completion. The N,N-dibenzyl group is stable under these conditions.

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (~12 M)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).

-

Acid Addition: In the fume hood, carefully add 30 mL of 6 M hydrochloric acid (prepared by diluting concentrated HCl with an equal volume of deionized water).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored.

-

Expert Insight: Due to the stability of the nitrile, this reaction can be slow. Monitor by taking small aliquots, neutralizing, extracting, and analyzing by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.

-

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious of vigorous gas (CO₂) evolution. Adjust the pH to ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The product, 3-(dibenzylamino)oxetane-3-carboxylic acid, will move into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can often be purified by flash column chromatography on silica gel or by recrystallization.

Part B: N-Debenzylation of 3-(Dibenzylamino)oxetane-3-carboxylic Acid

Principle: This protocol uses palladium-on-carbon catalyzed hydrogenation to cleanly cleave the two N-benzyl groups, yielding the final primary amino acid.

Materials and Reagents:

-

3-(Dibenzylamino)oxetane-3-carboxylic Acid (from Part A)

-

Palladium on Carbon (10 wt. % Pd/C)

-

Methanol (MeOH), ACS grade

-

Hydrogen (H₂) gas cylinder or a hydrogen-transfer reagent like ammonium formate

-

Hydrogenation vessel (e.g., Parr apparatus or a thick-walled flask)

-

Balloon filled with hydrogen

-

Filtration apparatus with Celite®

Procedure:

-

Reaction Setup: Add the 3-(dibenzylamino)oxetane-3-carboxylic acid (e.g., 3.0 g, 1 equivalent) to a suitable hydrogenation flask. Dissolve it in methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol % relative to the substrate, e.g., ~300 mg).

-

Expert Insight: The catalyst should be handled carefully. Adding it to the solvent before the substrate can be a safer practice. Ensure the atmosphere is inert (e.g., Nitrogen or Argon) before introducing hydrogen.

-

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with nitrogen three times. Then, introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (e.g., at 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This typically takes 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure all product is collected.

-

Safety Note: Do not allow the filter cake containing Pd/C to dry completely in the air, as it can ignite. Quench it with water.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is the crude 3-aminooxetane-3-carboxylic acid.

Part C: Purification of 3-Aminooxetane-3-carboxylic Acid

Principle: Free amino acids are zwitterionic and can be challenging to purify on standard silica gel. Recrystallization or ion-exchange chromatography are effective methods.[15][16]

Procedure (Recrystallization):

-

Dissolve the crude amino acid in a minimum amount of hot deionized water.

-

Slowly add a miscible organic solvent in which the amino acid is less soluble (e.g., ethanol or isopropanol) until the solution becomes cloudy.

-

Gently heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Summary and Troubleshooting

| Parameter | Stage 1: Nitrile Hydrolysis | Stage 2: N-Debenzylation |

| Key Reagents | 6 M Hydrochloric Acid | 10% Palladium on Carbon, H₂ |

| Solvent | Water | Methanol |

| Temperature | Reflux (~100 °C) | Room Temperature |

| Typical Time | 12 - 24 hours | 4 - 12 hours |

| Typical Yield | 70 - 85% | 85 - 95% |

| Work-up | Neutralization (NaHCO₃), Extraction (EtOAc) | Filtration through Celite®, Evaporation |

Troubleshooting Guide:

-

Incomplete Nitrile Hydrolysis: If the reaction stalls, consider increasing the reaction time or using a more concentrated acid (e.g., 12 M HCl). The α,α-disubstitution creates significant steric hindrance.[17]

-

Potential Oxetane Ring Opening: If byproducts are observed, especially under harsher acidic conditions, it may indicate ring instability.[18] Consider milder hydrolysis conditions (e.g., different acid, lower temperature for longer time) or a base-catalyzed approach followed by acidification.

-

Stalled Debenzylation: If the hydrogenolysis is slow, the catalyst may be poisoned. Ensure high-purity solvents and reagents. If necessary, filter and add a fresh batch of catalyst.

Caption: Detailed experimental workflow diagram.

Conclusion

This application note provides a robust and detailed two-stage protocol for the synthesis of 3-aminooxetane-3-carboxylic acid, a highly valuable building block for drug discovery. By separating the nitrile hydrolysis and N-debenzylation steps, this method allows for greater control and optimization, leading to high yields of the desired product. The insights into the reaction mechanisms and potential challenges equip researchers with the necessary knowledge to adapt and troubleshoot the synthesis, ultimately facilitating the incorporation of this unique amino acid into next-generation therapeutic candidates.

References